molecular formula C16H15NO6S B5785839 1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

Cat. No. B5785839
M. Wt: 349.4 g/mol
InChI Key: HHENWXDOPOYXHS-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as MNSE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone reduces inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has anti-inflammatory and analgesic effects. It has been found to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has also been shown to reduce pain in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has several advantages for lab experiments, including its high potency and selectivity for COX-2. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone research, including the development of more efficient synthesis methods, the investigation of its potential use in treating other diseases, and the exploration of its mechanism of action at the molecular level.
Conclusion
In conclusion, 1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone in various fields.

Synthesis Methods

1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can be synthesized using a variety of methods, including the reaction between 4-methoxy-3-nitrobenzaldehyde and 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with sodium borohydride to obtain 1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone.

Scientific Research Applications

1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anti-inflammatory, antitumor, and analgesic agent.

properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c1-11-3-6-13(7-4-11)24(21,22)10-15(18)12-5-8-16(23-2)14(9-12)17(19)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENWXDOPOYXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone

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